molecular formula C12H11N5O2S B7750613 2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione

2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B7750613
M. Wt: 289.32 g/mol
InChI Key: UVRJLGRUYQVUNT-UHFFFAOYSA-N
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Description

“2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is known for its wide range of biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways were proposed, with the choice of pathway and sequence of reagents introduction depending on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was also studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Future Directions

The future directions for research on “2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione” and similar compounds could include further exploration of their synthesis methods, studying their biological activities, and investigating their potential applications in pharmaceutical chemistry .

Properties

IUPAC Name

2-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-11-14-12(16-15-11)20-6-5-17-9(18)7-3-1-2-4-8(7)10(17)19/h1-4H,5-6H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRJLGRUYQVUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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